6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Description
6-Fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine core substituted with fluorine at position 6 and a methyl group at position 6. The 2,4-dione moiety is critical for its electronic and reactive properties. This compound belongs to the isatoic anhydride derivative family, widely used as intermediates in pharmaceuticals, agrochemicals, and fluorescent labeling agents .
Properties
IUPAC Name |
6-fluoro-8-methyl-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-4-2-5(10)3-6-7(4)11-9(13)14-8(6)12/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYAVHMLOZWPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)OC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, quinones, and reduced benzoxazine compounds
Scientific Research Applications
6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a specialty chemical with the molecular formula and a molecular weight of 195.15 g/mol . It has a CAS number of 1779798-63-8 . This compound is also known by other names, including 1339509-57-7 and 6-fluoro-8-methyl-1H-3,1-benzoxazine-2,4-dione .
While the search results do not provide specific applications of this compound, they do provide information on similar compounds and their applications, which may suggest potential research avenues for this particular chemical.
Anticancer Activity:
- Quinazoline and quinazolinone derivatives have demonstrated anticancer activity and effectiveness against various tumor cell lines .
- Certain compounds, such as 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)one and 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one, have shown broad-spectrum antitumor effects .
- Other quinazoline derivatives containing thiosemicarbazide moieties have been evaluated as antitumor agents .
Antiviral Agents:
- Quinoxaline derivatives have been investigated for their antiviral properties .
- Some derivatives have demonstrated higher activity against HCMV (Human Cytomegalovirus) compared to the standard drug ganciclovir .
Other potential applications and related research:
- Synthesis of Nitrogen Heterocycles: A simple method for synthesizing bioactive nitrogen heterocycles, including fused pyrido-1,2,4-triazepines, has been developed . This method could be relevant to the synthesis of derivatives or analogs of this compound .
- Material Science: Triazolo[1,5-a]pyridine-based host materials have exhibited remarkable carrier-transporting properties and excellent thermal stability, suggesting potential applications in material science .
Mechanism of Action
The mechanism of action of 6-fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Molecular Properties
6-Chloro-8-Methyl-2,4-Dihydro-1H-3,1-Benzoxazine-2,4-Dione
- Structure : Chlorine replaces fluorine at position 4.
- Molecular Formula: C₉H₆ClNO₃; Molar Mass: 211.6 g/mol .
- Solubility : Soluble in DMSO and DMF, similar to the fluoro analog.
- Applications: Used in synthesizing quinazolinones and benzimidazolones .
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance halogen bonding in biological systems.
6-Fluoro-7-Methoxy-2,4-Dihydro-1H-3,1-Benzoxazine-2,4-Dione
- Structure : Methoxy group at position 7 instead of methyl at position 7.
- Molecular Formula: C₉H₆FNO₄; Molar Mass: 211.15 g/mol .
- The methyl group in the target compound increases lipophilicity (logP ≈ 1.5 vs. 1.2 for methoxy), favoring membrane permeability .
Crystallographic and Electronic Properties
- Intermolecular Interactions : Pyran-2,4-dione analogs (e.g., 2a and 2b in ) exhibit H...H (30–40%) and O...H (15–20%) contacts, stabilizing crystal lattices. The target compound’s fluorine may introduce F...H interactions, enhancing packing efficiency .
- Dipole Moments : Fluorine’s electronegativity increases the dipole moment (estimated 4.5–5.0 D) compared to chloro analogs (~4.0 D), influencing solubility in polar solvents .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
6-Fluoro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Its unique molecular structure, characterized by the presence of a fluorine atom and a methyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8FNO3. The compound features a benzene ring fused to an oxazine ring with specific substitutions that enhance its reactivity and biological potential. The presence of the fluorine atom at the 6-position and the methyl group at the 8-position are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds in the benzoxazine class exhibit a range of biological activities, particularly antimicrobial effects. Preliminary studies on this compound have shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 50 µg/mL | Low |
| Candida albicans | 25 µg/mL | Significant |
The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and lower efficacy against Escherichia coli. Notably, it exhibited significant antifungal activity against Candida albicans with an MIC of 25 µg/mL.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the benzoxazine structure can enhance its antimicrobial potency. For instance, the introduction of electron-donating groups such as methyl or hydroxyl groups has been linked to improved antibacterial activity against Gram-positive bacteria .
Study on Antimicrobial Efficacy
A study conducted on various benzoxazine derivatives highlighted the antimicrobial potential of this compound. The study utilized disc diffusion methods to assess antimicrobial potency against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features often exhibited significant variations in their biological activity based on their substituents .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between this compound and various biological targets such as enzymes involved in bacterial metabolism. These studies suggest that the compound fits well within enzyme active sites, potentially inhibiting their function and contributing to its antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
